

Application Notes and Protocols: Utilizing Rhizoferrin as an Iron Source in Microbial Culture

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Compound of Interest		
Compound Name:	Rhizoferrin	
Cat. No.:	B1680593	Get Quote

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Introduction

Iron is an essential nutrient for nearly all microorganisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and catalysis. However, the bioavailability of iron in many environments is limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this, many microbes have evolved sophisticated iron acquisition systems, which often involve the secretion of high-affinity iron-chelating molecules called siderophores.

Rhizoferrin is a polycarboxylate-type siderophore produced by various fungi, particularly those belonging to the order Mucorales, and some bacteria.[1][2][3] Its unique structure, consisting of two citric acid molecules linked by a putrescine backbone, allows it to efficiently chelate ferric iron.[4] The resulting ferric-**rhizoferrin** complex is then recognized by specific receptors on the microbial cell surface and internalized, providing the cell with a vital source of iron.[5]

These application notes provide detailed protocols for utilizing **rhizoferrin** as an iron source in microbial culture, quantifying its uptake, and exploring its potential in drug development.

Data Presentation Quantitative Data on Rhizoferrin Uptake Kinetics



The efficacy of **rhizoferrin** as an iron source can be inferred from its uptake kinetics in different microorganisms. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the transport system for the siderophore.

Microorganism	Siderophore	Km (μM)	Vmax	Citation
Rhizopus microsporus var. rhizopodiformis	Rhizoferrin	8	1.2 nmol/min/mg dry weight	[1]
Mycobacterium smegmatis	Rhizoferrin	64.4	24.4 pmol/mg/min	[5]

Table 1: **Rhizoferrin** Uptake Kinetics in Different Microorganisms. This table summarizes the kinetic parameters for ferric-**rhizoferrin** uptake, indicating a high-affinity transport system in Rhizopus microsporus and a lower-affinity system in Mycobacterium smegmatis.

Experimental Protocols

Protocol 1: Microbial Growth Assay Using Rhizoferrin as an Iron Source

This protocol details a method to assess the ability of a microorganism to utilize **rhizoferrin** as a sole iron source for growth.

Materials:

- Microorganism of interest
- Iron-deficient growth medium (e.g., M9 minimal medium, deferrated by treatment with 8hydroxyquinoline)
- Rhizoferrin (commercially available or purified)
- Ferric chloride (FeCl₃) solution (sterile)
- Sterile culture tubes or microplates



Spectrophotometer

Procedure:

- Preparation of Iron-Limited Medium: Prepare the desired growth medium according to standard protocols, omitting any iron salts. To remove trace iron contamination, treat the medium with an iron chelator like Chelex 100 or by a liquid-liquid extraction with 8hydroxyquinoline in chloroform. Sterilize the deferrated medium by autoclaving.
- Preparation of Rhizoferrin Stock Solution: Prepare a stock solution of rhizoferrin in sterile, iron-free water. The concentration will depend on the experimental design, but a starting concentration of 1 mM is recommended. Sterilize by filtration through a 0.22 µm filter.
- Preparation of Ferric-Rhizoferrin Complex: To prepare the iron-loaded siderophore, mix equimolar amounts of rhizoferrin and FeCl₃ in sterile water. A slight excess of rhizoferrin can be used to ensure all iron is chelated. Allow the solution to incubate at room temperature for at least 1 hour.
- Growth Assay Setup:
 - Negative Control (Iron-Deficient): Inoculate the iron-deficient medium with the test microorganism.
 - Positive Control (Iron-Replete): Inoculate the iron-deficient medium supplemented with a known iron source (e.g., 10 μM FeCl₃) with the test microorganism.
 - Test Condition: Inoculate the iron-deficient medium supplemented with the ferricrhizoferrin complex at various concentrations (e.g., 1, 5, 10, 20 μM) with the test microorganism.
- Incubation: Incubate the cultures under optimal growth conditions (temperature, shaking) for the specific microorganism.
- Growth Measurement: Monitor microbial growth over time by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

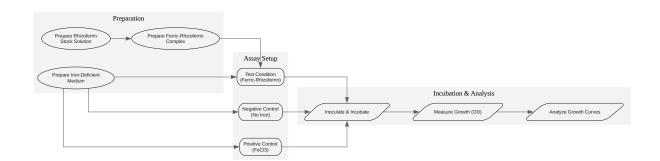




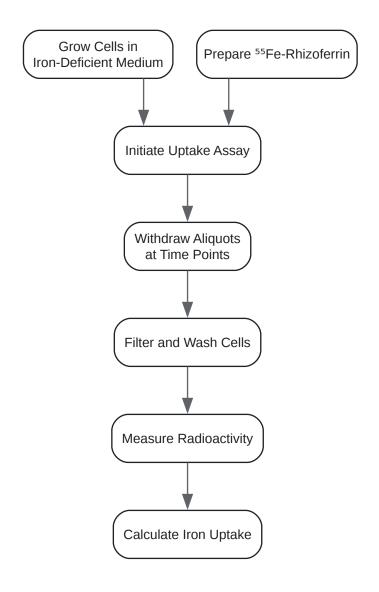


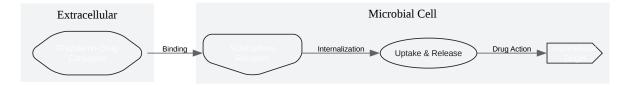
• Data Analysis: Plot the growth curves (OD vs. time) for each condition. Compare the growth in the presence of ferric-**rhizoferrin** to the negative and positive controls to determine if the microorganism can utilize **rhizoferrin** as an iron source.











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